Thiophene, 3-chlorotetrahydro-

Stereospecific Synthesis Heterocyclic Chemistry NMR Configuration

Thiophene, 3-chlorotetrahydro- (C₄H₇ClS, CAS 61704-48-1) is a saturated, five-membered sulfur-containing heterocyclic building block featuring a chlorine substituent at the 3-position of the tetrahydrothiophene ring. The compound is soluble in common organic solvents such as ethanol and ether while exhibiting limited aqueous solubility due to its hydrophobic nature.

Molecular Formula C4H7ClS
Molecular Weight 122.62 g/mol
Cat. No. B13114006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, 3-chlorotetrahydro-
Molecular FormulaC4H7ClS
Molecular Weight122.62 g/mol
Structural Identifiers
SMILESC1CSCC1Cl
InChIInChI=1S/C4H7ClS/c5-4-1-2-6-3-4/h4H,1-3H2
InChIKeyFYJORLSZDFEGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene, 3-chlorotetrahydro-: Saturated S-Heterocycle Core Properties and Procurement Baseline


Thiophene, 3-chlorotetrahydro- (C₄H₇ClS, CAS 61704-48-1) is a saturated, five-membered sulfur-containing heterocyclic building block featuring a chlorine substituent at the 3-position of the tetrahydrothiophene ring. The compound is soluble in common organic solvents such as ethanol and ether while exhibiting limited aqueous solubility due to its hydrophobic nature . This saturated thioether scaffold distinguishes it from aromatic thiophene analogs, offering fundamentally different reactivity profiles, ring geometry, and metabolic stability characteristics that make it a strategic choice in medicinal chemistry and agrochemical development programs [1].

Saturated tetrahydrothiophene core for non-aromatic scaffold studies
3-Chloro substitution enables regioselective derivatization
Soluble in ethanol and ether; limited aqueous solubility

Thiophene, 3-chlorotetrahydro-: Why In-Class Analogs Cannot Be Interchanged


Regioisomeric halogenated tetrahydrothiophenes (e.g., 2-chloro-, 3-bromo-, 2,3-dichloro-) exhibit divergent reactivity in nucleophilic substitution, elimination, and cross-coupling reactions. The 3-chloro substituent position governs both the stereochemical outcome of derivatization and the electronic environment of the ring sulfur atom, as demonstrated by ³³S NMR studies showing that halogen position directly modulates sulfur nucleus shielding via through-space electrostatic effects [1]. Furthermore, the saturated tetrahydrothiophene scaffold confers distinct pharmacokinetic properties compared to aromatic thiophenes, including altered logP, ring puckering geometry, and metabolic susceptibility that cannot be replicated by aromatic analogs or alternative saturated heterocycles such as tetrahydrofuran or pyrrolidine derivatives [2].

Regioisomeric reactivity divergence
2-Chloro, 3-bromo, or poly-halogenated analogs may alter nucleophilic substitution and cross-coupling outcomes.
Stereochemical control dependency
The 3-chloro position governs stereochemical outcome and modulates sulfur electronic environment.
Scaffold profile mismatch
Saturated ring geometry, logP, and metabolic susceptibility differ from aromatic thiophenes and other heterocycles.

Thiophene, 3-chlorotetrahydro-: Comparative Evidence for Scientific Selection


Stereochemical Retention vs. Inversion: Chlorination of 3-Hydroxytetrahydrothiophene Isomers

In the stereospecific synthesis of 4-amino-3-chloro-2-(4-methoxycarbonylbutyl)tetrahydrothiophene hydrohalides from the corresponding 4-amino-3-hydroxytetrahydrothiophene isomers using thionyl chloride, the reaction proceeds with retention of configuration at the 3-position [1]. Three distinct stereoisomeric products were obtained from the 3-chlorotetrahydrothiophene derivatives, each fully characterized by ¹H and ¹³C NMR spectroscopy to confirm stereochemical integrity [1]. This stereospecific pathway contrasts with alternative chlorinating agents that may yield epimeric mixtures, providing predictable stereochemical control essential for chiral drug candidate development.

Stereochemical outcome
Head-to-head
Retention of configuration at C-3 via SOCl₂
Supports stereochemical-control workflow
Three stereoisomers characterized by ¹H/¹³C NMR
Stereospecific Synthesis Heterocyclic Chemistry NMR Configuration

Antimycotic Drug Intermediate: Privileged Scaffold in Bayer Pharmaceutical Patent

Substituted tetrahydrothiophenes, including 3-chloro derivatives, are explicitly claimed as medicaments in U.S. Patent 5,321,042 assigned to Bayer Aktiengesellschaft for use as antimycotic agents [1]. The patent establishes the tetrahydrothiophene scaffold as a privileged core for antifungal activity, with specific structural variations at the 3-position enabling tunable biological properties [1]. While the patent does not disclose isolated MIC data for the 3-chloro derivative against specific fungal strains, the explicit inclusion of 3-chlorotetrahydrothiophene in the genus claims distinguishes it from alternative halogenated heterocycles (e.g., chloropyrrolidines or chlorotetrahydrofurans) that lack documented antimycotic utility in the same structural context.

Pharmaceutical utility
Class-level
Explicitly claimed in antimycotic patent genus
Supports antimycotic scaffold selection
No isolated MIC data for this specific derivative
Antifungal Agents Pharmaceutical Intermediates Tetrahydrothiophene Derivatives

³³S NMR γ-Effect: Distinct Electronic Signature of 3-Chloro Substitution

A systematic ³³S NMR study of halogen-substituted tetrahydrothiophene 1,1-dioxides (sulfolanes) revealed that successive replacement of hydrogen atoms at positions 3 and 4 with chlorine or bromine leads to progressive shielding of the ³³S nucleus, with the total chemical shift range exceeding 39 ppm across the halogenated series [1]. The magnitude of shielding variation depends on both halogen identity (Cl vs. Br) and substitution position, with 3-substitution producing a characteristic γ-gauche effect distinct from 2- or 4-substitution patterns [1]. This position-dependent electronic modulation of the sulfur atom influences nucleophilicity, leaving group ability, and coordination chemistry with transition metals.

³³S NMR shift range
Class-level
>39 ppm across halogenated sulfolane series
Supports QC identity verification
3-Chloro contributes to cumulative shielding
NMR Spectroscopy Electronic Effects Halogenated Heterocycles

Thermodynamic Stability of Chlorinated Thiophenes: 3-Chloro vs. 2-Chloro Isomer Preference

CBS-QB3 computational analysis of the complete series of chlorinated thiophene isomers established that 2-chlorothiophene is thermodynamically more stable than 3-chlorothiophene based on enthalpy calculations, with the relative preference for chlorination following thermodynamic stability trends inferred from the H scale . Calculated Fukui indices predict a chlorination sequence of 2-chloro → 2,5-dichloro → 2,3,5-trichloro → 2,3,4,5-tetrachlorothiophene . While this study examined aromatic thiophenes, the underlying electronic principles—that the 2-position is thermodynamically favored for chlorination—extend to the saturated tetrahydrothiophene scaffold, indicating that 3-chlorotetrahydrothiophene represents the less thermodynamically favored regioisomer that may offer distinct kinetic stability or reactivity advantages.

Isomer stability
Data to verify
3-Chloro less thermodynamically favored than 2-chloro
May suggest enhanced derivatization reactivity
Computational model; data to verify in tetrahydrothiophene
Computational Chemistry Thermochemistry Isomer Stability

Thiophene, 3-chlorotetrahydro-: High-Value Application Scenarios for Scientific Procurement


Stereochemically Controlled Chiral Drug Intermediate Synthesis

3-Chlorotetrahydrothiophene serves as a stereochemically defined building block when prepared via stereospecific chlorination of 3-hydroxytetrahydrothiophene precursors. The retention of configuration at the 3-position during SOCl₂-mediated chlorination enables predictable construction of chiral tetrahydrothiophene pharmacophores with defined absolute stereochemistry [1]. This is particularly valuable in the synthesis of antimycotic agents and other sulfur-containing bioactive molecules where stereochemistry critically influences target binding affinity. Laboratories engaged in medicinal chemistry programs targeting chiral drug candidates should prioritize 3-chlorotetrahydrothiophene over alternative saturated heterocycles when stereochemical control is paramount.

Antifungal Drug Discovery Leveraging Bayer Patent Scaffold

U.S. Patent 5,321,042 establishes substituted tetrahydrothiophenes, including 3-chloro derivatives, as antimycotic agents with demonstrated pharmaceutical utility [1]. Research teams developing novel antifungal therapeutics can leverage 3-chlorotetrahydrothiophene as a core scaffold for structure-activity relationship (SAR) studies, with the 3-chloro position serving as a versatile handle for diversification via nucleophilic substitution, cross-coupling, or elimination reactions. The saturated thioether ring offers metabolic stability advantages over aromatic thiophene counterparts, potentially improving in vivo pharmacokinetic profiles of antifungal candidates targeting resistant fungal strains.

Metal Complex Precursor for Coordination Chemistry

The saturated tetrahydrothiophene ring functions as a labile ligand in coordination chemistry, with halogen substitution at the 3-position modulating the electronic properties of the sulfur donor atom. As demonstrated by ³³S NMR studies showing >39 ppm chemical shift variation with halogen substitution patterns [1], the 3-chloro derivative exhibits distinct sulfur nucleus shielding characteristics compared to 2-chloro or unsubstituted analogs. This electronic modulation influences ligand lability, metal binding affinity, and catalytic activity in transition metal-mediated transformations. Organometallic chemists developing gold(I), palladium(II), or other transition metal catalysts should consider 3-chlorotetrahydrothiophene as a tunable ligand scaffold where electronic effects require precise control.

Analytical Method Development and QC Reference Standard

The well-characterized ³³S NMR γ-effect signature of 3-chloro substitution provides a reliable spectroscopic fingerprint for identity confirmation and purity assessment of halogenated tetrahydrothiophene derivatives [1]. Analytical laboratories developing LC-MS, GC-MS, or NMR-based quality control methods for sulfur-containing pharmaceutical intermediates can utilize 3-chlorotetrahydrothiophene as a reference standard for method validation. The distinct retention time and spectral features of the 3-chloro regioisomer differentiate it from 2-chloro and poly-halogenated analogs, enabling robust batch-to-batch consistency verification in GMP manufacturing environments.

Application
Selection Property
Validation Focus
Stereochemically controlled pharmacophore synthesis
Stereochemical retention at C-3
Verify enantiomeric purity by NMR/HPLC
Antifungal lead optimization research
Patent-class tetrahydrothiophene scaffold
Confirm SAR against fungal panels
Transition metal catalyst development
³³S electronic modulation by 3-Cl
Characterize sulfur donor electronic effects
Analytical QC reference standard
³³S NMR spectroscopic fingerprint
Validate batch identity by ³³S/¹H NMR

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